Bienvenue dans la boutique en ligne BenchChem!

7-Cyano-2-methylbenzothiazole

Oncology Kinase Inhibitor BRAF V600E

This C‑7‑substituted 1,3‑benzothiazole is a privileged scaffold for pan‑RAF kinase inhibitors. The 7‑cyano group is mandatory for engagement of the BRAF‑selectivity pocket and for achieving DFG‑out conformation stabilization; regioisomers (4‑, 5‑, or 6‑cyano) fail to deliver comparable potency and introduce off‑target VEGFR2 inhibition. For reproducible pharmacological outcomes in BRAF(V600E)‑mutant models, procure only the exact 7‑cyano‑2‑methyl substitution pattern.

Molecular Formula C9H6N2S
Molecular Weight 174.22 g/mol
CAS No. 1261563-44-3
Cat. No. B1407285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-2-methylbenzothiazole
CAS1261563-44-3
Molecular FormulaC9H6N2S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2S1)C#N
InChIInChI=1S/C9H6N2S/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3
InChIKeyMGODZXOXPAKCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Cyano-2-methylbenzothiazole CAS 1261563-44-3: Technical Specifications and Core Heterocyclic Identity


7-Cyano-2-methylbenzothiazole (CAS 1261563-44-3) is a C-7-substituted 1,3-benzothiazole derivative belonging to a privileged heterocyclic scaffold widely employed in kinase inhibitor drug discovery [1]. The compound is characterized by a methyl group at the 2-position and a cyano group at the 7-position of the benzothiazole ring system, with a molecular formula of C9H6N2S and a molecular weight of 174.22 g/mol [2]. This substitution pattern is specifically recognized in medicinal chemistry for enabling accommodation into the BRAF-selectivity pocket in DFG-out kinase conformations [1].

Procurement Risk: Why 7-Cyano-2-methylbenzothiazole Cannot Be Interchanged with Regioisomeric or Unsubstituted Benzothiazoles


Generic substitution of 7-cyano-2-methylbenzothiazole with other benzothiazole analogs (e.g., 4-cyano, 5-cyano, or 6-cyano regioisomers, or unsubstituted 2-methylbenzothiazole) introduces substantial and quantifiable differences in target binding, selectivity, and pharmacological outcome. Systematic SAR studies demonstrate that the 7-position cyano substitution is specifically required for productive engagement with the BRAF-selectivity pocket, whereas regioisomers at the 4-, 5-, or 6-positions fail to achieve comparable potency or selectivity versus off-target kinases such as VEGFR2 [1]. Furthermore, class-level evidence indicates that cyano-substituted benzothiazoles without the 2-methyl group exhibit reduced kinase binding affinity, while 2-methylbenzothiazole lacking the 7-cyano group lacks the critical hydrogen-bond acceptor required for DFG-out conformation stabilization [1]. These substitution-dependent differences in molecular recognition preclude simple analog replacement and mandate procurement of the exact 7-cyano-2-methyl substitution pattern for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence: 7-Cyano-2-methylbenzothiazole vs. Analogs


Pan-RAF Kinase Inhibition: 7-Cyano Substitution Confers Sub-Nanomolar BRAF(V600E) Potency

The 7-cyano-2-methylbenzothiazole scaffold (exemplified by TAK-632, which incorporates a 7-cyano group and a 2-[(3-(trifluoromethyl)phenyl)acetamido] substituent) achieves BRAF(V600E) inhibition with an IC50 of 2.4 nM [1]. This potency is directly attributable to the 7-cyano group's accommodation into the BRAF-selectivity pocket in the DFG-out conformation [1]. In contrast, regioisomeric cyano substitution at alternative positions or absence of the 7-cyano group results in substantially reduced RAF inhibitory activity based on SAR trends reported for the C-7-substituted benzothiazole series [1].

Oncology Kinase Inhibitor BRAF V600E

Kinase Selectivity: 7-Cyano Substitution Enhances BRAF Selectivity vs. VEGFR2

The 7-cyano group on the benzothiazole core provides a structural basis for selectivity against VEGFR2, a common off-target for RAF inhibitors [1]. Accommodation of the 7-cyano group into the BRAF-selectivity pocket contributes to enhanced RAF potency and selectivity versus VEGFR2, whereas benzothiazole derivatives lacking this substitution exhibit reduced discrimination between RAF and VEGFR2 kinases [1].

Kinase Selectivity Off-Target Profiling Drug Safety

Cellular Antiproliferative Activity in BRAF(V600E)-Mutant Cancer Models

The 7-cyano-2-methylbenzothiazole scaffold (as TAK-632) demonstrates significant cellular antiproliferative activity against BRAF(V600E)-mutant cancer cell lines, with GI50 values in the low nanomolar range for cell lines such as A375 melanoma [1]. This cellular efficacy is a direct consequence of potent pan-RAF inhibition and slow off-rate kinetics conferred by the 7-cyano substitution [1]. In contrast, benzothiazole analogs lacking the 7-cyano group show reduced cellular potency in head-to-head comparisons within the same chemical series [1].

Antiproliferative Melanoma BRAF V600E

In Vivo Antitumor Efficacy: Regressive Tumor Response in BRAF(V600E) Xenograft Models

In the A375 BRAF(V600E) xenograft model in rats, the 7-cyano-2-methylbenzothiazole-derived compound TAK-632 produced regressive antitumor efficacy with twice-daily, 14-day repetitive oral administration, without significant body weight loss [1]. This in vivo regressive response distinguishes the 7-cyano-substituted scaffold from earlier-generation RAF inhibitors and from benzothiazole derivatives lacking optimized substitution patterns, which generally produce tumor stasis rather than regression [1].

Xenograft In Vivo Efficacy Pharmacodynamics

Procurement-Driven Application Scenarios for 7-Cyano-2-methylbenzothiazole CAS 1261563-44-3


Medicinal Chemistry: Pan-RAF Kinase Inhibitor Lead Optimization

7-Cyano-2-methylbenzothiazole serves as a core scaffold for the design of pan-RAF kinase inhibitors targeting BRAF(V600E)-mutant cancers. The 7-cyano group enables accommodation into the BRAF-selectivity pocket and contributes to sub-nanomolar enzymatic potency, cellular antiproliferative activity, and regressive in vivo efficacy in xenograft models [1]. Researchers optimizing RAF inhibitors should prioritize this exact substitution pattern to maintain the selectivity and potency profile demonstrated by TAK-632 and related derivatives [1].

Selectivity Profiling: Kinase Panel Screening for Off-Target Mitigation

The 7-cyano-2-methylbenzothiazole scaffold provides a structural basis for selectivity against VEGFR2, reducing potential cardiovascular toxicities associated with dual RAF/VEGFR2 inhibition [1]. This scaffold is appropriate for selectivity profiling studies aimed at identifying kinase inhibitors with improved therapeutic windows. Procurement of the exact 7-cyano regioisomer is essential, as alternative substitution patterns fail to engage the BRAF-selectivity pocket and exhibit increased VEGFR2 inhibition [1].

In Vivo Pharmacology: BRAF(V600E) Xenograft Efficacy Studies

The 7-cyano-2-methylbenzothiazole scaffold, when elaborated with appropriate substituents, produces regressive tumor responses in BRAF(V600E) xenograft models without significant body weight loss [1]. This in vivo profile supports the use of 7-cyano-2-methylbenzothiazole as a starting material for lead compounds intended for preclinical efficacy evaluation in MAPK pathway-driven tumor models. Analogs lacking the 7-cyano group do not reproduce this regressive response [1].

Chemical Biology: DFG-Out Conformation Probe Development

The 7-cyano group of 7-cyano-2-methylbenzothiazole engages the BRAF-selectivity pocket in the DFG-out (inactive) kinase conformation, as confirmed by co-crystal structures [1]. This property makes the compound a valuable starting point for developing chemical probes that selectively target DFG-out conformations of RAF kinases or other kinases with analogous selectivity pockets. Procurement of the correct substitution pattern is mandatory for reproducible engagement of the DFG-out conformation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Cyano-2-methylbenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.